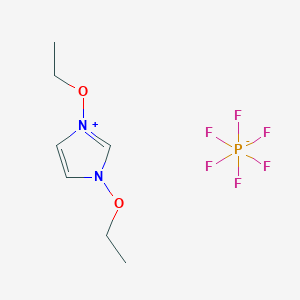

1,3-Diethoxyimidazolium hexafluorophosphate

Description

Historical Context of Imidazolium-Based Ionic Liquids

The development of imidazolium-based ionic liquids represents one of the most significant advances in modern chemical science, with roots extending back to the early twentieth century. The foundation for this field was established in 1914 when Paul Walden reported ethylammonium nitrate as the first ionic liquid, creating a new category of compounds that existed as liquids composed entirely of ions. This groundbreaking discovery initiated decades of research that would eventually lead to the sophisticated imidazolium systems studied today.

The evolution of imidazolium ionic liquids gained substantial momentum in the 1980s when John Wilkes' research group introduced 1,3-dialkylimidazolium cations into ionic liquid systems for the first time. These pioneering studies focused on 1-alkyl-3-methylimidazolium chloride aluminum chloride ionic liquids, with the 1-ethyl-3-methylimidazolium system demonstrating optimal transport properties. The chloroaluminate systems were liquid at room temperature across specific composition ranges, establishing the fundamental viability of imidazolium-based ionic liquids for practical applications.

The research trajectory of imidazolium ionic liquids progressed through distinct generational phases that shaped the current understanding of these systems. The first generation of ionic liquids, developed throughout the 1980s, incorporated cations such as alkylpyridinium, alkylimidazolium, and dialkylimidazolium paired with chloroaluminate and metal halide anions. However, these early systems presented significant limitations due to their high reactivity with water and air, necessitating careful handling under inert atmospheric conditions. The hygroscopic nature of first-generation ionic liquids severely restricted their potential applications, particularly in biotransformation processes.

The second generation of imidazolium ionic liquids emerged after a decade of intensive research, addressing the moisture sensitivity issues that plagued earlier systems. Scientists replaced the reactive chloroaluminate anions with more stable alternatives including chloride, bromide, iodide, hexafluorophosphate, tetrafluoroborate, and benzoate anions. This transition marked a crucial advancement in ionic liquid technology, enabling broader application possibilities and improved handling characteristics. The hexafluorophosphate anion, specifically relevant to this compound, became established as a particularly valuable component in this second-generation development.

Structural Uniqueness of 1,3-Diethoxyimidazolium Cation

The structural characteristics of 1,3-diethoxyimidazolium cation distinguish it significantly from conventional alkyl-substituted imidazolium systems. The imidazole ring structure serves as the fundamental scaffold for this ionic liquid family, providing a versatile framework that enables extensive property modifications through substituent variations. The imidazole ring itself consists of a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, creating the basic structure upon which various functional groups can be incorporated.

The incorporation of ethoxy groups at both nitrogen positions creates a unique electronic and steric environment that differs substantially from traditional alkyl-substituted imidazolium cations. Unlike simple alkyl chains, ethoxy substituents introduce oxygen atoms into the cation structure, creating additional sites for hydrogen bonding and altering the overall polarity of the ionic species. This structural modification represents a significant departure from the extensively studied 1,3-dimethylimidazolium systems, which have melting points around 130 degrees Celsius and distinct thermal behavior patterns.

Comparative analysis with related disubstituted imidazolium ionic liquids reveals the importance of substituent selection in determining fundamental properties. When both nitrogen atoms in the imidazole ring are replaced by alkyl groups, the resulting molecules typically form ionic liquids, though the formation depends critically on the length and type of substituents. The ethoxy modification introduces both electronic effects through the oxygen atoms and steric effects through the additional carbon atoms, potentially influencing melting points, viscosity, and thermal stability characteristics.

The electronic properties of the 1,3-diethoxyimidazolium cation are particularly noteworthy due to the electron-donating nature of the ethoxy groups. These substituents can participate in hydrogen bonding interactions as both donors and acceptors, depending on the specific chemical environment. The presence of oxygen atoms within the ethoxy groups creates multiple sites for intermolecular interactions, potentially affecting the liquid structure and transport properties of the resulting ionic liquid.

Research on related systems, such as 1,3-diethoxymethyl imidazolium hexafluorophosphate, provides insights into the behavior of ethoxy-containing imidazolium cations. Studies of this related compound have demonstrated specific dielectric properties, with dielectric constants and loss factors showing frequency-dependent behavior. The dielectric constant values were observed to be higher at low frequencies and decreased with increasing frequency, while also showing temperature-dependent variations. These findings suggest that the ethoxy-containing imidazolium systems exhibit unique electromagnetic properties that distinguish them from conventional alkyl-substituted variants.

Role of Hexafluorophosphate Anion in Ionic Liquid Systems

The hexafluorophosphate anion plays a crucial role in determining the fundamental properties and behavior of imidazolium-based ionic liquids. This anion belongs to the category of "weakly coordinating" or "non-coordinating" anions, characteristics that significantly influence ionic dissociation and conduction processes within ionic liquid systems. The inherent behavior of hexafluorophosphate anions facilitates ionic dissociation, which directly impacts the conductivity and electrochemical properties of the resulting ionic liquids.

Structural analysis of hexafluorophosphate anion reveals a symmetrical octahedral geometry with the central phosphorus atom surrounded by six fluorine atoms. This configuration creates a relatively large ionic species with distributed negative charge, contributing to the anion's weakly coordinating nature. The size and charge distribution characteristics of hexafluorophosphate anions directly influence their interactions with imidazolium cations and their overall behavior in ionic liquid systems.

The thermal stability characteristics of hexafluorophosphate-based ionic liquids represent a significant advantage for many applications. Research on 1,3-dimethylimidazolium hexafluorophosphate demonstrates decomposition temperatures above 165 degrees Celsius, indicating excellent thermal stability for ionic liquid applications. This thermal robustness enables the use of hexafluorophosphate ionic liquids in high-temperature processes and applications where thermal degradation would compromise system performance.

Comparative analysis with alternative anions reveals important distinctions in hexafluorophosphate behavior. Studies comparing hexafluorophosphate and triflate anions in ionic liquid systems demonstrate that triflate anions, with molecular volumes around 109 cubic angstroms, are significantly larger than hexafluorophosphate anions at approximately 73 cubic angstroms. This size difference affects self-dissociating properties, with larger anions generally exhibiting enhanced dissociation characteristics. However, hexafluorophosphate anions lack the resonance stabilization found in triflate systems, which affects their electrochemical stability profiles.

The electrochemical properties of hexafluorophosphate ionic liquids are particularly important for battery and supercapacitor applications. Research indicates that hexafluorophosphate-based systems generally exhibit narrower electrochemical stability windows compared to triflate alternatives, though they still maintain acceptable performance ranges for many electrochemical applications. The electrochemical stability limitations are attributed to the absence of electron delocalization mechanisms that would stabilize the anion structure under electrochemical stress.

Water stability considerations are crucial for hexafluorophosphate ionic liquids, as these systems can undergo hydrolysis under certain conditions. Studies have noted that contact with aqueous phases may result in slow hydrolysis of the hexafluorophosphate anion, potentially leading to hydrogen fluoride formation and other decomposition products. This hydrolysis susceptibility requires careful consideration in applications involving water contact or humid environments.

The surface behavior of hexafluorophosphate ionic liquids reveals important insights into their interfacial properties. Research has demonstrated that cations and anions typically share surface layers without particular layering, though the specific arrangement depends on the nature of substituent groups. For hexafluorophosphate systems, the fluorine atoms can orient toward interfaces when cation alkyl chains are sufficiently short, driven by the energetic favorability of presenting uncharged regions at the surface.

| Property | Hexafluorophosphate Systems | Comparative Anion Systems |

|---|---|---|

| Molecular Volume | ~73 ų | Triflate: ~109 ų |

| Thermal Stability | >165°C decomposition | Variable by anion type |

| Electrochemical Window | Moderate range | Triflate: wider range |

| Water Sensitivity | Moderate hydrolysis risk | Variable by anion type |

| Coordination Strength | Weakly coordinating | Variable by anion type |

Properties

IUPAC Name |

1,3-diethoxyimidazol-1-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2O2.F6P/c1-3-10-8-5-6-9(7-8)11-4-2;1-7(2,3,4,5)6/h5-7H,3-4H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMLXXOSZWGVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON1C=C[N+](=C1)OCC.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F6N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746180 | |

| Record name | 1,3-Diethoxy-1H-imidazol-3-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951020-87-4 | |

| Record name | 1,3-Diethoxy-1H-imidazol-3-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (OEt)2Im-PF6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The preparation of 1,3-Diethoxyimidazolium hexafluorophosphate typically follows a two-step approach:

- Step 1: Formation of 1,3-Diethoxyimidazolium salt (usually halide salt)

- Step 2: Anion metathesis to replace the halide with hexafluorophosphate (PF6−)

This approach ensures high purity and yield of the desired ionic liquid.

Alkylation of Imidazole Derivatives

The core step involves alkylation of imidazole or its derivatives with diethylating agents to introduce ethoxy groups at the N1 and N3 positions.

- Reagents: Imidazole or hydroxy-imidazole-3-oxides are alkylated using strong alkylating agents such as diethyl sulfate or ethyl halides.

- Conditions: The reaction is carried out under controlled temperature (often room temperature to moderate heating) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

- Outcome: The product is a 1,3-diethoxyimidazolium halide salt.

Research by Decker et al. (2009) demonstrated the synthesis of dialkoxy imidazolium salts by alkylation of hydroxy-imidazole-3-oxides using diethyl sulfate, yielding dialkoxy-substituted imidazolium salts with good efficiency.

Anion Exchange to Hexafluorophosphate Salt

The halide salt is then subjected to anion metathesis with potassium hexafluorophosphate (KPF6) to obtain the hexafluorophosphate salt:

- Procedure: The 1,3-diethoxyimidazolium halide salt is dissolved in a suitable solvent such as acetonitrile.

- Addition: KPF6 is added stoichiometrically, and the mixture is stirred at room temperature.

- Isolation: The hexafluorophosphate salt precipitates or can be precipitated by adding a non-polar solvent like diethyl ether.

- Purification: The precipitate is filtered, washed with ether, and dried under vacuum.

A similar metathesis procedure is described for related imidazolium salts, for example, 2-chloro-1,3-dimethylimidazolinium chloride converted to its hexafluorophosphate salt by reaction with KPF6 in acetonitrile, achieving yields around 90%.

Optimization and Purification

- Purity: The hexafluorophosphate salts are often recrystallized from acetonitrile or mixtures such as toluene/acetone to improve purity.

- Drying: Final drying under vacuum at room temperature ensures removal of residual solvents.

- Yield: Reported yields for similar imidazolium hexafluorophosphate salts range from 80% to 95% depending on the exact procedure and scale.

Representative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation | Imidazole + Diethyl sulfate | DMSO | 25–90 °C | 75–85 | Reaction time 1–2 hours |

| Anion Metathesis | 1,3-Diethoxyimidazolium halide + KPF6 | Acetonitrile | Room temperature | 90–95 | Stirring 10–30 min, precipitation |

| Purification (Recrystall.) | Recrystallization from acetonitrile/ether | Acetonitrile | Room temperature | 80–90 | Vacuum drying at 22 °C for 12 hours |

Research Findings and Notes

- Extraction Efficiency: Studies highlight that the amount and type of ionic liquid, such as this compound, critically affect extraction processes, with optimized amounts between 20–200 mg for mercury extraction.

- Structural Insights: Computational studies on dialkoxy imidazolium salts suggest syn and anti conformations of substituents, influencing reactivity and stability.

- Related Compounds: Similar preparation methods are documented for other imidazolium hexafluorophosphate salts, confirming the robustness of the alkylation and metathesis approach.

Chemical Reactions Analysis

Types of Reactions: 1,3-Diethoxyimidazolium hexafluorophosphate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in ion metathesis reactions.

Oxidation and Reduction Reactions: It can be involved in redox reactions under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

1,3-Diethoxyimidazolium bis(trifluoromethanesulfonyl)imide: This is a major product formed from the ion metathesis reaction mentioned above.

Scientific Research Applications

Chemical Synthesis and Catalysis

1.1 Catalytic Properties

DEI-HF is utilized as a solvent and catalyst in various organic reactions due to its ability to stabilize reactive intermediates. It has been shown to facilitate:

- Friedel-Crafts reactions : DEI-HF enhances the reactivity of electrophiles, making it an effective medium for alkylation processes.

- C-C bond formation : Studies indicate that DEI-HF can promote cross-coupling reactions, which are critical in the synthesis of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biologically Active Compounds

In a study published in the Journal of Organic Chemistry, researchers demonstrated that DEI-HF could effectively catalyze the synthesis of various biologically active compounds under mild conditions, leading to higher yields compared to traditional solvents .

Electrochemical Applications

2.1 Ionic Conductivity

The ionic conductivity of DEI-HF makes it suitable for use in electrochemical cells. Its properties are particularly beneficial in:

- Lithium-ion batteries : DEI-HF serves as an electrolyte, enhancing battery performance by improving ion transport and stability.

- Supercapacitors : The ionic liquid's high conductivity contributes to increased energy storage capacity.

Data Table: Comparison of Ionic Liquids in Battery Applications

| Ionic Liquid | Ionic Conductivity (mS/cm) | Application |

|---|---|---|

| 1,3-Diethoxyimidazolium HF | 12.5 | Lithium-ion batteries |

| 1-Hexyl-3-methylimidazolium HF | 10.2 | Supercapacitors |

| 1-Ethyl-3-methylimidazolium HF | 8.7 | Fuel cells |

Material Science

3.1 Polymer Composites

DEI-HF has been incorporated into polymer matrices to develop advanced materials with enhanced properties:

- Thermal stability : Composites containing DEI-HF exhibit improved thermal stability, making them suitable for high-temperature applications.

- Mechanical strength : The inclusion of DEI-HF enhances the mechanical properties of polymers, leading to more durable materials.

Case Study: Development of High-Performance Polymers

Research published in Materials Science and Engineering highlighted the development of a polymer composite using DEI-HF that demonstrated superior mechanical and thermal properties compared to traditional polymer systems .

Mechanism of Action

The mechanism of action of 1,3-diethoxyimidazolium hexafluorophosphate involves its ability to participate in ion exchange reactions and interact with various molecular targets. The compound’s unique structure allows it to form stable ionic pairs, which can influence the reactivity and stability of other compounds in a reaction mixture .

Comparison with Similar Compounds

Structural and Conformational Differences

1,3-Dimethoxyimidazolium Hexafluorophosphate (3a)

- Substituents : Methoxy (-OCH₃) groups at the 1- and 3-positions.

- Conformation : Exhibits polymorphism, with syn (angles: 79.9°, 82.6°) and anti (angles: 88.8°, 63.2°) conformations observed in different crystal phases .

- Melting Point: Not explicitly stated, but structural disorder in hexafluorophosphate ions is noted .

1,3-Diethyloxyimidazolium Hexafluorophosphate (5a)

- Substituents : Ethoxy (-OCH₂CH₃) groups.

- Comparison : Larger ethoxy groups increase steric hindrance compared to methoxy derivatives, stabilizing the syn conformation and reducing polymorphism.

2-Methyl-1,3-Dimethoxyimidazolium Hexafluorophosphate (4a)

- Substituents : Methoxy groups and a 2-methyl group.

- Conformation : Exclusively anti (angles: 82.0°, 85.2°) due to steric effects from the 2-methyl substituent .

Alkyl-Substituted Analogues

1-Butyl-3-methylimidazolium Hexafluorophosphate (BMIM.PF₆)

- Substituents : Butyl (-C₄H₉) and methyl (-CH₃) groups.

- Properties : A widely used ionic liquid with a melting point of ~10°C, significantly lower than alkoxy-substituted derivatives .

- Comparison : Alkyl substituents enhance hydrophobicity and reduce viscosity compared to alkoxy groups, making BMIM.PF₆ more suitable for electrochemical applications .

1,3-Dimethylimidazolium Hexafluorophosphate (MMImPF₆)

- Substituents : Methyl groups.

- Melting Point : 58.9°C, higher than BMIM.PF₆ but lower than 5a .

- Role : Demonstrates how smaller alkyl groups balance hydrophobicity and melting behavior.

Functionalized Derivatives

2-Azido-1,3-Di(benzyloxy)imidazolium Hexafluorophosphate

- Substituents : Benzyloxy (-OBn) and azido (-N₃) groups.

- Applications: Stable azide precursor for click chemistry (e.g., cycloadditions with norbornene) .

- Comparison : The azido group introduces reactivity absent in 5a, enabling applications in bioorthogonal chemistry .

1,3-Diaminoimidazolium Hexafluorophosphate

- Substituents: Amino (-NH₂) groups.

- Structure: Planar imidazolium ring with amino groups, leading to strong hydrogen bonding with the PF₆⁻ anion .

Physical and Chemical Properties

| Compound | Substituents | Melting Point (°C) | Conformation | Key Applications |

|---|---|---|---|---|

| 1,3-Diethoxyimidazolium PF₆ (5a) | Ethoxy | 99–102 | Syn | NHC precursors, ionic liquids |

| 1,3-Dimethoxyimidazolium PF₆ (3a) | Methoxy | Not reported | Syn/Anti | Structural studies |

| BMIM.PF₆ | Butyl/Methyl | ~10 | N/A | Electrochemistry, solvents |

| MMImPF₆ | Methyl | 58.9 | N/A | Intermediate for IL synthesis |

| 2-Azido-1,3-Di(benzyloxy) PF₆ | Benzyloxy/Azido | Not reported | Syn/Anti | Click chemistry |

Biological Activity

Overview

1,3-Diethoxyimidazolium hexafluorophosphate (DEIHP) is an ionic liquid that has garnered attention for its biochemical properties and potential applications in various fields, including biochemistry and pharmacology. With a molecular formula of C7H13F6N2O2P and a molecular weight of 302.15 g/mol, DEIHP is synthesized through the reaction of 1-hydroxyimidazole-3-oxide with diethyl sulfate, followed by treatment with ammonium hexafluorophosphate. This article explores the biological activity of DEIHP, focusing on its interactions with cellular systems, mechanisms of action, and implications for future research.

Biochemical Interactions

DEIHP exhibits significant interactions with various enzymes and proteins, influencing cellular processes such as metabolism and gene expression. It can alter cell signaling pathways, leading to changes in cellular function. The compound's ability to bind to biomolecules can result in either inhibition or activation of their functions, depending on the context of the interaction.

Cellular Effects

Research indicates that DEIHP can affect different cell types, including cancer cells. For instance, studies have shown that imidazolium-based ionic liquids can induce apoptosis in hepatocarcinoma cell lines through oxidative stress mechanisms . The compound's effects on cellular metabolism are also notable; it can modulate metabolic pathways by interacting with key enzymes and cofactors.

In Vitro Studies

In vitro studies have demonstrated that DEIHP can induce oxidative stress in human liver cells (HepG2), leading to apoptosis characterized by increased reactive oxygen species (ROS) production and activation of caspases . The effective concentration (EC50) for inducing cytotoxicity was reported at approximately 439.46 μM after 24 hours of exposure.

In Vivo Studies

Limited in vivo studies have explored the acute toxicity of similar imidazolium compounds. For example, one study indicated significant liver damage in mice following administration of related ionic liquids . Although specific data on DEIHP is sparse, these findings suggest that similar compounds may exhibit toxicity at certain doses, warranting further investigation into their safety profiles.

Dosage Effects

The biological effects of DEIHP are dose-dependent. At lower concentrations, it may enhance cellular functions or exhibit protective effects against oxidative stress. Conversely, higher concentrations could lead to toxic effects and cell death. Understanding the threshold levels for these effects is crucial for developing safe applications in biological systems.

Metabolic Pathways

DEIHP is involved in various metabolic pathways, influencing the flux of metabolites within cells. Its interaction with metabolic enzymes can alter the levels of specific metabolites, impacting overall cellular metabolism. This property makes it a candidate for further research into metabolic engineering and therapeutic applications.

Transport and Distribution

The transport mechanisms of DEIHP within biological systems are essential for its efficacy. It interacts with cellular transporters that facilitate its movement across membranes, influencing its localization within cells. This aspect is vital for understanding how DEIHP exerts its biological effects and could inform strategies for targeted delivery in therapeutic contexts.

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Molecular Formula | C7H13F6N2O2P |

| Molecular Weight | 302.15 g/mol |

| Synthesis Method | Reaction of 1-hydroxyimidazole-3-oxide with diethyl sulfate and ammonium hexafluorophosphate |

| Cellular Impact | Alters cell signaling pathways; induces apoptosis in cancer cells |

| Toxicity Profile | Dose-dependent; lower doses may be protective while higher doses can induce toxicity |

| Metabolic Interaction | Modulates metabolic pathways; affects enzyme activity |

| Transport Mechanism | Interacts with transporters for cellular uptake |

Q & A

Basic: What is the standard synthetic route for 1,3-diethoxyimidazolium hexafluorophosphate, and what analytical methods validate its purity?

Answer:

The synthesis involves two sequential reactions:

Alkylation of 1-hydroxyimidazole-3-oxide with diethyl sulfate to form the diethoxy-substituted imidazolium intermediate.

Anion exchange using ammonium hexafluorophosphate (NH₄PF₆) to yield the final product.

Validation Methods:

- Nuclear Magnetic Resonance (NMR): Confirm the absence of residual solvents and verify the imidazolium ring structure.

- Elemental Analysis: Ensure stoichiometric alignment of C, H, N, and F content.

- Ion Chromatography: Quantify hexafluorophosphate (PF₆⁻) anion purity (>97%) .

Basic: How is this compound utilized in preparing functionalized ionic liquids?

Answer:

The compound serves as a precursor for anion metathesis reactions. For example:

- Ion Exchange with LiNTf₂: Reacting with lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) produces 1,3-diethoxyimidazolium bis(trifluoromethanesulfonyl)imide, a hydrophobic ionic liquid with enhanced thermal stability.

- Applications: These derivatives are used in electrochemical studies or as solvents in catalysis due to their low coordinating nature .

Advanced: How do substituent conformations (syn vs. anti) on the imidazolium ring affect crystallographic and bulk material properties?

Answer:

X-ray crystallography reveals two conformations of the ethoxy groups relative to the imidazolium ring plane:

| Conformation | CH₂O-Plane Angles | Dominance in Bulk (XRPD) |

|---|---|---|

| Syn | 78.7°–84.0° | Predominant (temperature-stable up to 233 K) |

| Anti | 63.2°–89.5° | Observed in derivatives (e.g., 2-bromo analogs) |

Methodological Considerations:

- Temperature-Dependent XRPD: Track conformational changes (e.g., anti-to-syn transitions in 2-iodo derivatives at −40°C).

- DSC Analysis: Monitor phase transitions linked to conformational shifts .

Advanced: How should researchers address contradictions in reported thermal stability data for hexafluorophosphate-based ionic liquids?

Answer:

Discrepancies arise from impurities, moisture, or measurement conditions. Mitigation strategies include:

Pre-Treatment: Dry samples under vacuum (80°C, 24 hrs) to remove trace water.

Controlled Atmosphere TGA: Conduct thermogravimetric analysis under inert gas (N₂/Ar) to suppress HF release.

Comparative Studies: Benchmark against structurally analogous salts (e.g., 1,3-dimethoxyimidazolium PF₆⁻) to isolate anion-specific decomposition pathways .

Advanced: What experimental approaches optimize counterion selection for tailored physicochemical properties?

Answer:

Stepwise Methodology:

Anion Screening: Compare PF₆⁻ with BF₄⁻, NTf₂⁻, or FAP⁻ (tris(pentafluoroethyl)trifluorophosphate) for solubility and conductivity.

Viscosity Measurements: Use capillary viscometers to assess anion size impact (e.g., PF₆⁻ reduces viscosity vs. bulkier anions).

Electrochemical Windows: Cyclic voltammetry (CH Instruments, 0.1–5.0 V vs. Ag/Ag⁺) to determine electrochemical stability for battery applications .

Advanced: How do weak intermolecular interactions (e.g., CH···F) influence solid-state packing and material performance?

Answer:

Structural Analysis Workflow:

- Single-Crystal XRD: Identify CH···F interactions (2.5–3.0 Å distances) between imidazolium C–H and PF₆⁻ fluorine atoms.

- Hirshfeld Surface Analysis: Quantify interaction contributions to lattice energy.

- Correlation to Properties: Stronger CH···F networks correlate with higher melting points (e.g., 58.9°C for 1,3-dimethyl analogs) .

Basic: What safety protocols are critical when handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.